methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate
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Overview
Description
Methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate is a complex organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorine atom, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized by reacting 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Piperidine Substitution: The piperidine ring can be introduced by nucleophilic substitution using 4-methylpiperidine.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazine derivatives.
Substitution: Formation of substituted benzothiazine derivatives.
Scientific Research Applications
Methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives, such as:
Methyl 4-cyclopropyl-7-chloro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 4-cyclopropyl-7-fluoro-6-(4-ethylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate: Similar structure but with an ethyl group on the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-12-5-7-21(8-6-12)15-10-16-17(9-14(15)20)27(24,25)18(19(23)26-2)11-22(16)13-3-4-13/h9-13H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYNTQGROAPOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC3=C(C=C2F)S(=O)(=O)C(=CN3C4CC4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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